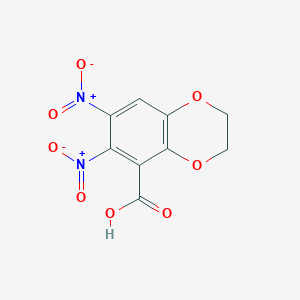
6,7-二硝基-2,3-二氢-1,4-苯并二氧杂环己烷-5-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-Dinitro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid is a versatile small molecule scaffold with the molecular formula C9H6N2O8 and a molecular weight of 270.2 g/mol This compound is characterized by the presence of two nitro groups and a carboxylic acid group attached to a benzodioxine ring system
科学研究应用
6,7-Dinitro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dinitro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid typically involves the nitration of a suitable precursor compound. One common method is the nitration of 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 6 and 7 positions of the benzodioxine ring .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity 6,7-Dinitro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid .
化学反应分析
Types of Reactions
6,7-Dinitro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols in the presence of a dehydrating agent (e.g., sulfuric acid) to form esters.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols, suitable solvents (e.g., dimethylformamide), and elevated temperatures.
Esterification: Alcohols, sulfuric acid, and heat.
Major Products Formed
Reduction: 6,7-Diamino-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Esterification: Esters of 6,7-Dinitro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid.
作用机制
The mechanism of action of 6,7-Dinitro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro groups may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The carboxylic acid group may also play a role in binding to target proteins or enzymes .
相似化合物的比较
Similar Compounds
- 6,7-Diamino-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid
- 6,7-Dibromo-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid
- 6,7-Dinitro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid derivatives
Uniqueness
6,7-Dinitro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid is unique due to the presence of two nitro groups and a carboxylic acid group on the benzodioxine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development .
属性
IUPAC Name |
6,7-dinitro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O8/c12-9(13)6-7(11(16)17)4(10(14)15)3-5-8(6)19-2-1-18-5/h3H,1-2H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGMPWDZMLQBHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2C(=O)O)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
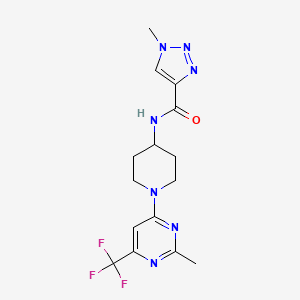
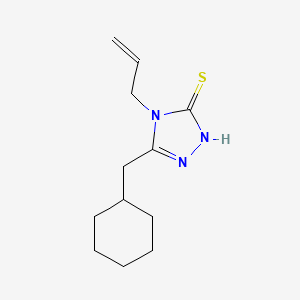
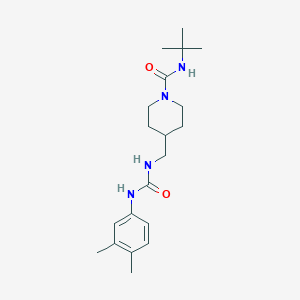
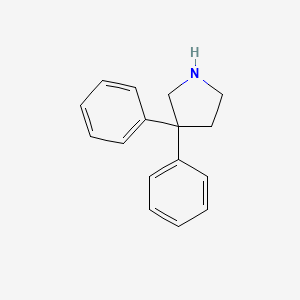
![Tert-butyl 3-[[(5-chloropyrazine-2-carbonyl)-methylamino]methyl]azetidine-1-carboxylate](/img/structure/B2568859.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2568861.png)
![3,6-dimethyl 2-(2-methanesulfonylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B2568864.png)
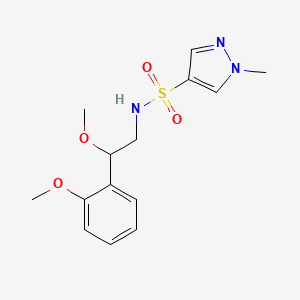
![N-[2-methoxy-2-(3-methoxyphenyl)ethyl]acetamide](/img/structure/B2568866.png)
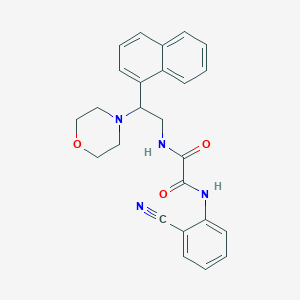
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(2-phenylethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2568868.png)
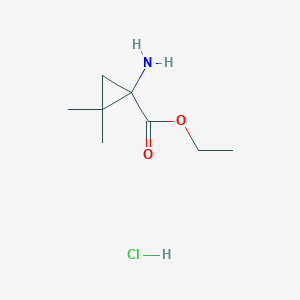
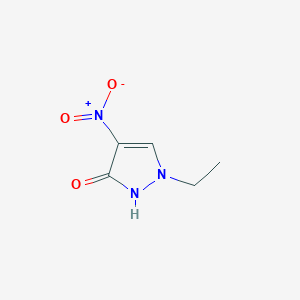
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2568872.png)
